Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine
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Overview
Description
Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine is a peptide compound composed of five amino acids: glycine, L-glutamine, L-valine, L-isoleucine, and L-threonine. This compound is part of a larger class of peptides that have significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-serine
- Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-alanine
- Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-phenylalanine
Uniqueness
Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct biological activity and stability. The presence of threonine, with its hydroxyl group, can influence the peptide’s solubility and interaction with other molecules, making it particularly valuable in certain research and therapeutic applications.
Properties
CAS No. |
823233-36-9 |
---|---|
Molecular Formula |
C22H40N6O8 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H40N6O8/c1-6-11(4)17(21(34)28-18(12(5)29)22(35)36)27-20(33)16(10(2)3)26-19(32)13(7-8-14(24)30)25-15(31)9-23/h10-13,16-18,29H,6-9,23H2,1-5H3,(H2,24,30)(H,25,31)(H,26,32)(H,27,33)(H,28,34)(H,35,36)/t11-,12+,13-,16-,17-,18-/m0/s1 |
InChI Key |
VODBDZJOCGTPGB-QNXNBDFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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